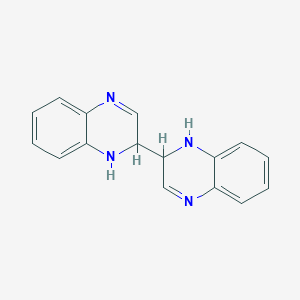
1,1',2,2'-Tetrahydro-2,2'-biquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is an organic compound with a unique structure consisting of two quinoxaline rings connected by a tetrahydro bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
類似化合物との比較
Quinoxaline: A simpler structure with one quinoxaline ring.
Dihydroquinoxaline: A partially reduced form of quinoxaline.
Biquinoxaline: Similar to 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline but without the tetrahydro bridge.
Uniqueness: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is unique due to its tetrahydro bridge, which imparts distinct chemical properties and reactivity compared to its analogs
特性
CAS番号 |
106831-24-7 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
2-(1,2-dihydroquinoxalin-2-yl)-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C16H14N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10,15-16,19-20H |
InChIキー |
PKEYRLTZVIRZQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(C=N2)C3C=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

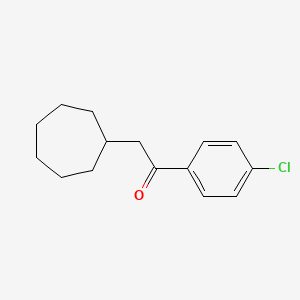
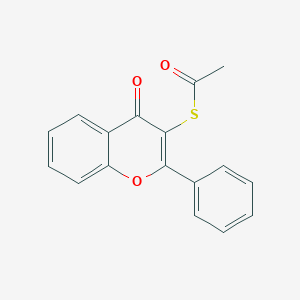

![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
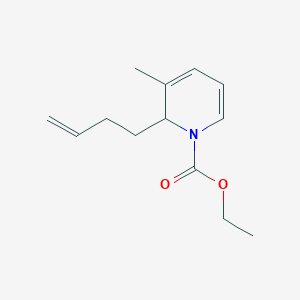
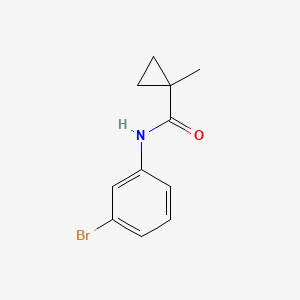
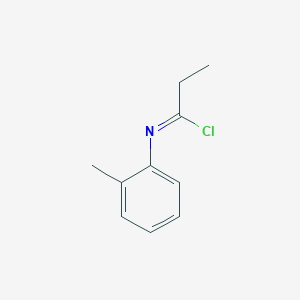
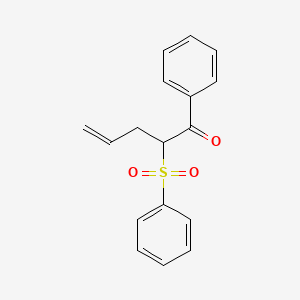
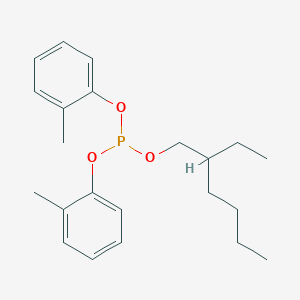
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
